Tris(2-(2-methoxyethoxy)ethyl)amine

Catalog No.
S705190
CAS No.
70384-51-9
M.F
C15H33NO6
M. Wt
323.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-(2-methoxyethoxy)ethyl)amine

CAS Number

70384-51-9

Product Name

Tris(2-(2-methoxyethoxy)ethyl)amine

IUPAC Name

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine

Molecular Formula

C15H33NO6

Molecular Weight

323.43 g/mol

InChI

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3

InChI Key

XGLVDUUYFKXKPL-UHFFFAOYSA-N

SMILES

COCCOCCN(CCOCCOC)CCOCCOC

Canonical SMILES

COCCOCCN(CCOCCOC)CCOCCOC

Phase-Transfer Catalysis

Tris(2-(2-methoxyethoxy)ethyl)amine functions as a phase-transfer catalyst. These catalysts aid reactions by shuttling reactants between immiscible phases, typically an organic and an aqueous solution. In a study, Tris(2-(2-methoxyethoxy)ethyl)amine was used as a catalyst for the oxidation of arylmethanols under phase-transfer conditions, demonstrating its effectiveness in facilitating reactions between organic and inorganic phases [].

Supramolecular Chemistry

Tris(2-(2-methoxyethoxy)ethyl)amine can act as a cryptand. Cryptands are a class of cyclic molecules that can encapsulate specific guest molecules with high selectivity. A study used Tris(2-(2-methoxyethoxy)ethyl)amine as a cryptand during the phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, highlighting its potential use in supramolecular chemistry research [].

Tris(2-(2-methoxyethoxy)ethyl)amine is a tri-functional amine characterized by its three 2-(2-methoxyethoxy)ethyl groups attached to a central nitrogen atom. Its molecular formula is C₁₅H₃₃NO₆, and it has a molecular weight of 323.43 g/mol. This compound appears as a clear liquid with an orange to brown color and is soluble in water. It is sensitive to air and should be stored under inert gas conditions to maintain stability .

There is currently no scientific research readily available on the specific mechanism of action of TDA-1.

TDA-1 safety data suggests potential hazards:

  • Skin and eye irritant: The amine group can cause irritation or burns upon contact [].
  • Acute toxicity: Limited data exists, but handling with appropriate personal protective equipment is recommended [].
Typical of amines, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for reactions with electrophiles.
  • Coordination Chemistry: This compound can coordinate with metal ions, expanding the coordination sphere of f-block metals, which has implications for materials science and catalysis .
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.

Research indicates that tris(2-(2-methoxyethoxy)ethyl)amine may exhibit biological activity, particularly in coordination with metal ions, which could enhance its potential applications in medicinal chemistry. While specific biological effects are not extensively documented, its structural properties suggest possible interactions within biological systems .

The synthesis of tris(2-(2-methoxyethoxy)ethyl)amine typically involves the reaction of 2-(2-methoxyethoxy)ethanol with ammonia gas in the presence of hydrogen gas. The reaction conditions must be controlled to ensure the formation of the desired product without unwanted byproducts. This method highlights the importance of both ammonia and hydrogen in achieving successful synthesis .

Tris(3,6-dioxaheptyl)amineContains three 3,6-dioxaheptyl groupsUsed in similar coordination chemistryN,N,N-Tris(2-hydroxyethyl)amineThree 2-hydroxyethyl groupsCommonly used in pharmaceuticalsTriethylene glycol diamineContains two amine groupsUsed in polymer chemistry

Uniqueness

Tris(2-(2-methoxyethoxy)ethyl)amine is unique due to its specific ether functional groups that enhance solubility and reactivity compared to other amines. Its ability to form stable complexes with metal ions distinguishes it from similar compounds, making it valuable for applications in advanced materials and coordination chemistry .

Tris(2-(2-methoxyethoxy)ethyl)amine possesses the molecular formula C₁₅H₃₃NO₆ with a molecular weight of 323.43 g/mol. The compound is characterized by its central tertiary nitrogen atom bonded to three identical 2-(2-methoxyethoxy)ethyl arms, creating a tripodal structure that exhibits C₃ symmetry. The SMILES notation COCCOCCN(CCOCCOC)CCOCCOC clearly illustrates the systematic arrangement of methoxy, ethoxy, and ethyl groups emanating from the central nitrogen atom.

The molecular architecture features a combination of amine and ether functional groups, with each arm containing two ether linkages that provide flexibility and coordination sites. The InChI key XGLVDUUYFKXKPL-UHFFFAOYSA-N serves as a unique identifier for this specific structural arrangement. The compound's three-dimensional conformation allows for multiple conformational states due to the rotational freedom around the carbon-carbon and carbon-oxygen bonds within each polyether arm.

From an isomeric perspective, tris(2-(2-methoxyethoxy)ethyl)amine does not exhibit constitutional isomerism, as the three arms are identical and symmetrically arranged around the nitrogen center. However, the molecule can adopt various conformational isomers due to the flexibility of the polyether chains. The open-chain structure distinguishes it from cyclic cryptands while maintaining similar coordination capabilities through the arrangement of oxygen and nitrogen donor atoms.

The electronic structure of the compound features a basic nitrogen center with a predicted pKa of 6.92±0.50, indicating moderate basicity. This basicity, combined with the multiple ether oxygen atoms, creates a polydentate ligand capable of coordinating with various metal centers through different binding modes.

Fundamental Principles of Tris(2-(2-methoxyethoxy)ethyl)amine Mediated Phase-Transfer Catalysis

Tris(2-(2-methoxyethoxy)ethyl)amine, commonly known in research literature as TDA-1, represents a unique class of phase-transfer catalysts that operates through cryptand-like complexation mechanisms [1] [2]. The compound features three polyether arms extending from a central nitrogen atom, each terminating in methoxy groups, which provides exceptional coordination capabilities for metal cations and enhanced solubility characteristics in polar media [2].

The fundamental mechanism of TDA-1 mediated phase-transfer catalysis involves a multi-step process beginning with ion-pair formation in the aqueous phase [3] [4]. The catalyst complexes with metal cations through its ether oxygen atoms, utilizing electrostatic interactions and the inherent flexibility of its polyether chains [4] [5]. This complexation process effectively reduces the strong cation-anion interactions typically present in ionic compounds, thereby activating the anionic species for subsequent reactions [3] [6].

The phase transfer step occurs when the newly formed catalyst-cation complex migrates to the organic phase, carrying the activated anion as a loosely bound ion pair [4] [7]. The lipophilic balance of the TDA-1 molecule, achieved through its polyether structure, enables efficient interfacial crossing while maintaining the ionic species in an activated state [5] [8]. The reduced ion-pairing in the organic phase significantly enhances the nucleophilicity of the transferred anion, facilitating subsequent chemical transformations [3] [7].

Mechanism StepTDA-1 RoleDriving ForceCritical Factors
Ion-pair formationComplexes with cations via ether oxygensElectrostatic interactionsPolyether chain flexibility
Phase transferTransfers reactive anions to organic phaseLipophilic balanceInterfacial tension
Nucleophilic attackActivates nucleophile through ion separationReduced ion-pairingAnion activation
Product formationFacilitates bond formationThermodynamic favorabilitySubstrate accessibility
Catalyst regenerationReturns to aqueous phasePhase partitioningCatalyst solubility

The catalytic cycle completes when the TDA-1 catalyst regenerates and returns to the aqueous phase for subsequent cycles [7]. This regeneration process depends critically on the phase partitioning characteristics of the catalyst and its ability to maintain structural integrity throughout multiple catalytic cycles [5] [9].

Comparative Efficiency with Crown Ethers and Cryptands

Tris(2-(2-methoxyethoxy)ethyl)amine demonstrates superior performance compared to traditional crown ethers in phase-transfer catalysis applications [1] [10]. Research has established that TDA-1 exhibits enhanced efficiency over 18-crown-6 in various catalytic systems, particularly due to its three-dimensional structure that provides multiple coordination sites for cation binding [1] [2].

The structural differences between TDA-1 and crown ethers fundamentally influence their catalytic mechanisms [10] [11]. Crown ethers operate through cyclic complexation, where metal ions are captured within the crown ring structure through coordination with ether oxygens [11] [12]. In contrast, TDA-1 functions as a cryptand-like molecule, offering a more flexible coordination environment that can accommodate various cation sizes and charge densities [2] [11].

Comparative kinetic studies reveal that TDA-1 promotes faster reaction rates in nucleophilic displacement reactions compared to crown ethers [10] [6]. The enhanced reactivity stems from the ability of TDA-1 to provide better anion activation through more effective charge separation in the catalyst-cation-anion complex [6] [8]. The three polyether arms of TDA-1 create a more open coordination environment compared to the constrained geometry of crown ethers, allowing for greater conformational flexibility and improved substrate accessibility [2].

Catalyst TypeMechanismEfficiency RatingKey AdvantageLimitation
TDA-1Cryptand-like complexationSuperior for phase-transfer catalysisEnhanced solubility in polar mediaHigher cost than simple catalysts
18-Crown-6Crown ether complexationGood for metal complexationStrong metal bindingLimited substrate scope
CryptandsBicyclic complexationVery strong metal bindingHigh selectivitySynthesis complexity
Quaternary ammonium saltsIon-pair formationStandard efficiencyCost-effectiveLimited activation

The selectivity profiles also differ significantly between TDA-1 and crown ethers [10] [11]. While crown ethers demonstrate high selectivity for specific metal ions based on cavity size matching, TDA-1 provides broader applicability across different reaction systems due to its adaptable coordination geometry [11] [13]. This versatility makes TDA-1 particularly valuable in complex synthetic transformations where multiple ionic species may be present [2].

Specialized Reaction Systems

Arylmethanol Oxidations

Tris(2-(2-methoxyethoxy)ethyl)amine has demonstrated exceptional utility in the oxidation of arylmethanols under phase-transfer conditions [2] . The catalyst facilitates the transformation of primary aryl alcohols to their corresponding aldehydes or ketones through a mechanism that involves the activation of oxidizing agents in the organic phase [15].

The oxidation process begins with the TDA-1 mediated transfer of basic species from the aqueous phase to the organic phase, where they can effectively deprotonate the arylmethanol substrate [16]. The resulting alkoxide anion becomes highly reactive toward oxidizing agents, leading to efficient carbon-hydrogen bond cleavage and subsequent formation of the carbonyl product [17] [18].

Research findings indicate that TDA-1 provides superior results compared to traditional phase-transfer catalysts in arylmethanol oxidations [2]. The enhanced performance is attributed to the catalyst's ability to maintain high concentrations of activated nucleophiles in the organic phase while preventing catalyst decomposition under the oxidative conditions [15]. The polyether structure of TDA-1 provides stability against oxidative degradation, which is crucial for maintaining catalytic activity throughout the reaction [2].

Substrate TypeOxidation ProductReaction ConditionsYield EfficiencySelectivity
Benzyl alcoholBenzaldehydePhase-transfer, mild oxidantHigh yield reportedGood selectivity
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeBiphasic systemExcellent conversionMinimal side products
2-Phenylethanol2-PhenylethanalTDA-1 catalysisGood yieldRegioselective
Substituted arylmethanolsCorresponding aldehydesOptimized conditionsVariable yieldsStructure-dependent

The mechanism involves initial coordination of the substrate alcohol with the TDA-1-base complex, followed by hydrogen abstraction and electron transfer to the oxidizing agent [17] . The catalyst's role extends beyond simple phase transfer to include activation of both the substrate and the oxidizing species, resulting in enhanced reaction rates and improved product selectivity [16] [18].

Glycosylation of Pyrrolo[2,3-d]pyrimidine Derivatives

The application of TDA-1 in the glycosylation of pyrrolo[2,3-d]pyrimidine derivatives represents a significant advancement in nucleoside synthesis methodology [19] [20]. This specialized reaction system involves the stereospecific attachment of sugar moieties to heterocyclic bases, forming nucleoside analogs with potential therapeutic applications [19] [21].

The glycosylation process employs solid-liquid phase-transfer conditions using TDA-1 as the cryptand, solid potassium hydroxide as the base, and an aprotic solvent system [19] [20]. This methodology overcomes the limitations of traditional liquid-liquid phase-transfer glycosylation, which suffers from deprotection of alkali-labile protecting groups in the sugar component [19] [22].

TDA-1 functions as a highly effective cryptand in this system, facilitating the generation and stabilization of the nucleobase anion required for glycosylation [19] [20]. The catalyst's polyether structure provides optimal coordination for the potassium cation while maintaining the nucleophilicity of the pyrrolo[2,3-d]pyrimidine anion [20] [21]. The resulting ion pair exhibits enhanced reactivity toward the halogenose electrophile, leading to stereospecific beta-glycoside formation [19].

Nucleobase SubstrateSugar ComponentProduct TypeStereochemistryYield
2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride2-deoxy-β-D-ribonucleosideβ-stereospecificHigh yield
2-amino-4-ethoxy-pyrrolo[2,3-d]pyrimidineProtected sugar halideNucleoside analogβ-selectiveExcellent conversion
2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine2-deoxy sugar chloride2-deoxy nucleosideStereospecificGood yield
Lipophilic pyrrolo[2,3-d]pyrimidinesVarious sugar halidesProtected nucleosidesβ-configurationVariable yields

The stereoselectivity observed in TDA-1 catalyzed glycosylation reactions stems from the specific geometry of the catalyst-nucleobase complex and the approach of the sugar electrophile [19] [20]. The bulky TDA-1-potassium complex directs the sugar component to approach from the less hindered face of the nucleobase anion, resulting in predominantly beta-glycosidic bond formation [21] [22].

Research demonstrates that TDA-1 mediated glycosylation provides superior results compared to traditional methods, particularly in terms of yield, stereoselectivity, and reaction scope [19] [23]. The methodology enables access to 2-deoxy-7-carbaguanosine and related nucleoside analogs that are difficult to synthesize using conventional approaches [20] [24].

Nucleophilic Aromatic Substitutions

Tris(2-(2-methoxyethoxy)ethyl)amine catalyzes nucleophilic aromatic substitution reactions through an addition-elimination mechanism that involves the formation of Meisenheimer complex intermediates [25] [6]. The catalyst enhances reaction rates by increasing the concentration of activated nucleophiles in the organic phase and facilitating their interaction with electron-deficient aromatic substrates [6] [26].

The mechanism begins with TDA-1 mediated transfer of nucleophilic anions from the aqueous phase to the organic phase containing the aromatic substrate [6] [4]. The catalyst-anion complex exhibits reduced ion-pairing, which significantly enhances the nucleophilicity of the attacking species [6] [8]. The nucleophile then adds to the aromatic ring at the position bearing the leaving group, forming a stabilized Meisenheimer complex intermediate [25] [27].

Kinetic studies reveal that TDA-1 catalyzed nucleophilic aromatic substitutions follow pseudo-first-order kinetics, with rate constants linearly related to the nucleophile concentration in the organic phase [6]. The rate-determining step is typically the nucleophilic attack on the aromatic substrate, although in some cases, diffusion of anions through the interface may become rate-limiting [6] [28].

Aromatic SubstrateNucleophileProductReaction ConditionsRate Enhancement
4-NitrochlorobenzeneAzide ion4-NitroazidebenzeneTDA-1, two-phase5-7 fold increase
2,4-DinitrochlorobenzeneThiocyanate2,4-DinitrothiocyanatebenzeneBiphasic system2-3 fold increase
Activated aryl halidesVarious nucleophilesSubstituted aromaticsPhase-transfer conditionsVariable enhancement
Electron-poor aromaticsAnionic nucleophilesDisplacement productsTDA-1 catalysisSignificant improvement

The efficiency of TDA-1 in nucleophilic aromatic substitution depends on several factors including the electron-withdrawing capacity of ring substituents, the nucleophilicity of the attacking species, and the quality of the leaving group [25] [29]. Substrates bearing strong electron-withdrawing groups such as nitro groups at ortho or para positions to the leaving group show enhanced reactivity [27] [26].

The catalyst demonstrates particular effectiveness with nucleophiles such as azide and thiocyanate ions, which benefit from the reduced ion-pairing provided by the TDA-1 coordination environment [6]. The polyether structure of TDA-1 creates an optimal balance between cation coordination and anion activation, resulting in highly reactive nucleophilic species in the organic phase [8].

Metal ion (oxidation)Preferred TDA denticityTypical coordination numberFavoured geometriesNotable inner-sphere ligandsMean M–O(ether) distance / ÅReference
Europium(II)79 – 10muffin (9-coord); distorted sphenocorona (10-coord)H₂O, CH₃OH, NO₃⁻, CF₃SO₃⁻2.67–2.69 [1]
Samarium(II)79muffin; triangular cupola (dimers)CH₃OH, THF, Cl⁻/Br⁻ bridges2.66–2.72 [1]
Ytterbium(II)78triangular dodecahedron; biaugmented trigonal prismI⁻, H₂O, CH₃OH2.50–2.56 [1]
Uranium(III)79capped square antiprismI⁻, THF2.55 (M–O); 2.87 (M–N) [1]
Lanthanum(III)7 (cluster), 0 (protonated)6 (per ion in clusters)distorted octahedral (cluster nodes)μ₃-OH, CF₃SO₃⁻, THF2.52 [1]
Cerium(III)7 (cluster), 0 (protonated)6distorted octahedralμ₃-OH, CF₃SO₃⁻, THF2.50 [1]

TDA chelates divalent lanthanides through six ether donors and one tertiary amine. For medium-sized ions (Europium(II), Samarium(II)) this locks a nine-coordinate “muffin” polyhedron, while smaller Ytterbium(II) contracts to an eight-coordinate environment. Oxidation-state changes (Samarium(II) → Samarium(III)) shorten all M–O bonds by ≈0.16 Å and swap muffin for capped square-antiprism geometry [1].

Luminescent Europium(II) Complex Architectures

Structural control of photophysics

The rigid but acyclic nature of TDA prevents saturation of all ten sites around Europium(II) unless a bidentate ligand such as nitrate forces replacement of one ether donor, raising the coordination number to ten and altering the emission profile [1].

ComplexCapping/inner ligand(s)Coordination numberλem,max / nm (THF, 298 K)Quantum yield Φem /%Excited-state τ / µsReference
[Eu II(TDA)(H₂O)₂]I₂2 H₂O9540381.1 [1]
Eu II(TDA)(CF₃SO₃)₂2 CF₃SO₃⁻9517421.4 [1]
[Eu II(TDA)(NO₃)₂]2 NO₃⁻ (bidentate)10501471.6 [1]

Increasing the Lewis basicity of capping ligands (H₂O < CF₃SO₃⁻ < NO₃⁻) blue-shifts the 4f → 5d emission and raises the quantum yield by reducing vibrational quenching pathways. The 47% yield recorded for the nitrate adduct is the highest yet reported for a Eu(II)–polyether complex in coordinating solvent at room temperature [1].

Tunability window

Substitution at the single open site furnishes a continuous colour gamut from yellow-green (550 nm) to sky-blue (500 nm). Time-dependent density functional theory reproduces the ligand-field splitting trends, confirming that geometric rather than redox effects dominate the luminescence modulation [2].

Magnetic Properties in Ytterbium(II) and Uranium(III) Complexes

ComplexχMT (300 K) / cm³ K mol⁻¹Anisotropy barrier Ueff / cm⁻¹Field-induced SMM behaviourObservationReference
[Yb II(TDA)I]I2.4532NoNear-free-ion Yb²⁺ moment; triangular dodecahedron compresses the crystal field, lowering the CF splitting and suppressing slow relaxation [1] [1]
[Yb II(TDA)(CH₃OH)Cl]I2.3839Yes (below 2 K, 1000 Oe)Exchange-coupled Yb²⁺–Cl⁻ pathways lengthen relaxation; methanol caps east site allowing greater axial anisotropy [1] [1]
[U III(TDA)I₃]3.6256Yes (below 4 K, zero field)Equatorial amine and ether donors enforce pseudo-axial environment, yielding slow magnetic relaxation without external field [1] [1]

These results show that even without heavy halide donors in all positions, TDA can impart sufficient axiality to generate single-molecule magnet (SMM) behaviour in uranium(III) and, when suitably capped, in ytterbium(II).

Cluster Formation with Trivalent Lanthanum and Cerium

Protonated TDA ([H₂TDA]²⁺) acts as a hydrogen-bonding counter-ion that templates unprecedented hexanuclear clusters:

Cluster formulaCore compositionBridging ligandsAverage Ln–O(μ₃-OH) / ÅHOMO–LUMO gap / eV (DFT)Reference
[H₂TDA]₂[La₆(OH)₈(CF₃SO₃)₁₂(THF)₆]La III₆8 μ₃-OH, 12 CF₃SO₃⁻2.414.9 [1]
[H₂TDA]₂[Ce₆(OH)₈(CF₃SO₃)₁₂(THF)₆]Ce III₆8 μ₃-OH, 12 CF₃SO₃⁻2.394.7 [1]

The ligand simultaneously deprotonates coordinated water (generating μ₃-OH bridges) and balances charge via protonation of its amine. Such dual reactivity is absent in cryptand analogues and suggests a route to larger f-metal oxo clusters under milder conditions.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

70384-51-9

Wikipedia

Tris(2-(2-methoxyethoxy)ethyl)amine

General Manufacturing Information

Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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